2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromophenyl and phenyl groups. The final step involves the attachment of the ethoxyphenylacetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 2-((5-(2-Fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to molecular targets .
Properties
Molecular Formula |
C24H21BrN4O2S |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21BrN4O2S/c1-2-31-19-14-12-17(13-15-19)26-22(30)16-32-24-28-27-23(20-10-6-7-11-21(20)25)29(24)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,26,30) |
InChI Key |
HZKBJGPWAPBWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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